(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule . The analysis would discuss the spatial arrangement of atoms and the chemical bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, might also be discussed .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as akr1b10 , a protein that has been recognized as a potential therapeutic target for the treatment of various types of cancers .
Mode of Action
It’s suggested that the compound may be involved in critical hydrogen-bonding interactions with the val301 and lue302 of akr1b10 catalytic site . This interaction could potentially inhibit the activity of the target protein, leading to its therapeutic effects.
Biochemical Pathways
Given its potential interaction with akr1b10, it may influence pathways related to cancer cell proliferation and survival .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against certain cell lines . For instance, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, a similar compound, has shown potent inhibitory activity against MOLT-4 and SK-OV-3 cells .
Future Directions
Properties
IUPAC Name |
(2E)-8-methoxy-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-25-13-8-6-11(7-9-13)18(24)21-22-19-14(17(20)23)10-12-4-3-5-15(26-2)16(12)27-19/h3-10H,1-2H3,(H2,20,23)(H,21,24)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPCPOZOOYLAH-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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